molecular formula C10H10Fe B8066473 Iron, bis(eta5-2,4-cyclopentadien-1-yl)-

Iron, bis(eta5-2,4-cyclopentadien-1-yl)-

Cat. No.: B8066473
M. Wt: 186.03 g/mol
InChI Key: KTWOOEGAPBSYNW-UHFFFAOYSA-N
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Description

Iron, bis(eta5-2,4-cyclopentadien-1-yl)-, commonly known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings bound on opposite sides of a central iron atom. This compound is notable for its “sandwich” structure, where the iron atom is sandwiched between two parallel cyclopentadienyl rings. Ferrocene was first synthesized in the early 1950s and has since become a cornerstone in the field of organometallic chemistry due to its stability and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrocene can be synthesized through several methods, with the most common being the reaction of cyclopentadienyl magnesium bromide with anhydrous ferric chloride. This reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:

Industrial Production Methods: Industrial production of ferrocene often involves the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Ferrocene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ferrocene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ferrocene exerts its effects is primarily through its ability to undergo redox reactions. The iron center can alternate between oxidation states, facilitating electron transfer processes. This redox activity is crucial in its role as a catalyst and in its biological applications. The cyclopentadienyl rings provide stability and protect the iron center, allowing it to participate in various chemical reactions without decomposing .

Comparison with Similar Compounds

Ferrocene is unique among metallocenes due to its stability and ease of synthesis. Similar compounds include:

Ferrocene’s stability and versatility make it a preferred choice in many applications compared to its counterparts.

Properties

IUPAC Name

cyclopenta-1,3-diene;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWOOEGAPBSYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Fe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51937-67-8
Details Compound: Ferrocene polymer
Record name Ferrocene polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51937-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-54-5
Record name Ferrocene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferrocene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FERROCENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96PKG90JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Approximately 10 mmol mesitylene solution of vinylferrocene (VFc) or ferrocenecarboxaldehyde (FcA) was put in a round bottom flask and bubbled with nitrogen or argon gas for at least 30 min. A piece of the H-terminated silicon substrate was then immersed in the solution and allowed to react with VFc or FcA for about 12 h under reflux at about 150° C. in an oil bath. During the reaction, the solution was also purged with nitrogen (or argon) to eliminate dissolved oxygen and to prevent the substrate from being oxidized. After the reaction, the substrate derivatized with VFc or FcA was rinsed with dichloromethane, acetonitrile and methanol, and dried under a stream of nitrogen gas. The derivatization of the H-terminated surface with ferrocene moieties as described in Example 2 is illustrated in FIG. 5.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
vinylferrocene
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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VFc
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Impure ferricenium tetrachloroferrate is prepared from ferrocene (2 mmol) and anhydrous iron(III) chloride (4 mmol) in ether, with recrystallization from absolute ethanol, by the process of Nesmeyanov et al. The product obtained, the infrared spectrum of which shows that it is a product contaminated with diferricenium μ-oxo-bis(trichloroferrate), can be recrystallized either from freshly distilled thionyl chloride or from 0.15-0.25M aqueous-methanolic (2:98) hydrogen chloride, a ferricenium tetrachloroferrate which is pure according to spectroscopy (disappearance of the maxima at 365 and 316 cm-1) and elemental analysis being obtained in the form of blue-black crystal flakes. Found: C, 31.22; H, 2.71; Cl, 36.80. Calculated for C10H10Cl4Fe2 : C, 31.30; H, 2.63; Cl, 36.96. The recrystallization from the acid medium can also be carried out directly with the crude product obtained from ferrocene and iron chloride, by-avoiding the recrystallization from absolute ethanol.
Quantity
2 mmol
Type
reactant
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Quantity
4 mmol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Name
μ-oxo-bis(trichloroferrate)
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In an inert atmosphere, 170 mg of PtO2.xH2O (containing 80% of Pt) and 5 mg of anhydrous SnCl2 are introduced into the glass beaker. 120 cm3 of glacial acetic acid and 29.1 g (0.10 mol) of 4-chlorobutyroylferrocene whose main impurities are 1.4% by weight of ferrocene and 0.88% by weight of 1,1'-di(4-chlorobutyroyl)ferrocene are then poured in. This 4-chlorobutyroylferrocene was obtained in the customary manner by a reaction of the Friedel-Crafts type between ferrocene and 4-chlorobutyryl chloride in CH2Cl2 in the presence of AlCl3 as catalyst, followed by recrystallisation of the crude product obtained from hexane.
Quantity
0 (± 1) mol
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Name
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170 mg
Type
catalyst
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Quantity
120 mL
Type
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Name
Pt
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0 (± 1) mol
Type
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Reaction Step Four
Name
Quantity
5 mg
Type
reactant
Reaction Step Four
Name
4-chlorobutyroylferrocene
Quantity
29.1 g
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,1'-di(4-chlorobutyroyl)ferrocene
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Reaction Step Seven

Synthesis routes and methods IV

Procedure details

An iron containing ZSM-5 catalyst was prepared by the following method: about 10 g of the same HZSM-5 as that of Example 1 was heated in a stream of dry air to 375° C. for 4 hours and then was cooled to room temperature. A solution of 0.3331 g of ferrocene (dicyclopentadienyliron) in 30 g dry toluene was then added to the dried zeolite and the slurry was mixed at room temperature overnight. The slurry was filtered and washed once with 100 ml of Tetralin® to remove excess ferrocene from the external surface of the zeolite. Excess Tetralin® was allowed to evaporate at room temperature to give a Tetralin®/ferrocene wetted zeolite. The recovered solid was then calcined in a stream of dry air at about 538° C. for about 6 hours to produce the desired iron containing catalyst, Catalyst C. The iron loading of this catalyst is about 0.66 wt. %.
Name
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Name
zeolite
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Synthesis routes and methods V

Procedure details

To a solution of N-(9-azabicyclo[3.3.1] nonan-3a-yl)-N′-(2-methoxy-5-methylphenyl) carbamate (350 mg, 1.15 mmol) in toluene (10 mL) was added 4-bromobutyrylferrocene (385 mg, 1.15 mmol), potassium iodide (166 mg, 1.00 mmol), and triethylamine (500 mg, 4.94 mmol). The reaction mixture was refluxed overnight. Upon completion of reaction (as shown by TLC), the mixture was cooled to room temperature. Silica gel (1 g) was added, and the solvent was evaporated. The resulting solid was layered onto a silica gel column and eluted with 5% methanol in methylene chloride. The desired compound was isolated in 15 % yield (100 mg): mp 94-95° C.; 1H NMR (300 MHz, CDCl3) δ 7.89 (s, 1H), 7.13 (s, 1H), 6.75-6.84 (m, 2H), 5.19-5.21 (m, 1H), 4.80 (s, 2H), 4.56 (s, 2H), 4.21 (s, 5H), 3.92 (s, 3H), 3.65 (s, 2H), 3.16-3.24 (m, 2H), 2.90-2.98 (m, 4H), 2.40-2.52 (m, 3H), 2.31 (s, 3H), 2.00-2.06 (m, 3H), 1.70-1.78 (m, 4H).
[Compound]
Name
N-(9-azabicyclo[3.3.1] nonan-3a-yl)-N′-(2-methoxy-5-methylphenyl) carbamate
Quantity
350 mg
Type
reactant
Reaction Step One
Name
4-bromobutyrylferrocene
Quantity
385 mg
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
15%

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